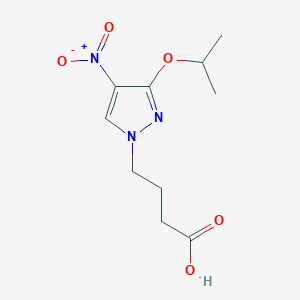
N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylsulfonyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylsulfonyl)propanamide, commonly known as BTP-2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BTP-2 belongs to the class of oxadiazole compounds and is widely used as a tool for studying the role of inositol 1,4,5-trisphosphate receptors (IP3Rs) in various physiological processes.
Wirkmechanismus
BTP-2 inhibits N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylsulfonyl)propanamide by binding to the IP3-binding site on the receptor. This prevents the binding of IP3 to the receptor, thereby inhibiting calcium release from intracellular stores. BTP-2 is a highly selective inhibitor of this compound and does not affect other calcium channels or receptors.
Biochemical and Physiological Effects:
BTP-2 has been shown to have a wide range of biochemical and physiological effects. Inhibition of this compound by BTP-2 has been shown to reduce calcium signaling in cells, which can affect various cellular processes, including cell proliferation, differentiation, and apoptosis. BTP-2 has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines in cells.
Vorteile Und Einschränkungen Für Laborexperimente
BTP-2 has several advantages as a tool for studying N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylsulfonyl)propanamide. It is a highly selective inhibitor of this compound and does not affect other calcium channels or receptors. BTP-2 is also relatively stable and can be used in a wide range of experimental conditions. However, BTP-2 has some limitations as well. It has a relatively low solubility in water, which can limit its use in some experimental conditions. BTP-2 also has a relatively short half-life in cells, which can limit its effectiveness in long-term experiments.
Zukünftige Richtungen
There are several future directions for research on BTP-2. One area of research is the development of more potent and selective inhibitors of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylsulfonyl)propanamide. Another area of research is the use of BTP-2 in animal models to study the role of this compound in various physiological processes. BTP-2 can also be used in combination with other inhibitors or drugs to study the interaction between this compound and other cellular pathways. Overall, BTP-2 is a valuable tool for studying the role of this compound in various physiological processes and has the potential to lead to new insights into the regulation of intracellular calcium signaling.
Synthesemethoden
The synthesis of BTP-2 involves the reaction of 5-bromothiophene-2-carboxylic acid with hydrazine hydrate to form 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole-2-carbohydrazide. The resulting compound is then reacted with p-toluenesulfonyl chloride and triethylamine to form N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylsulfonyl)propanamide.
Wissenschaftliche Forschungsanwendungen
BTP-2 is widely used as a tool for studying the role of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylsulfonyl)propanamide in various physiological processes. This compound are intracellular calcium channels that play a crucial role in regulating calcium signaling in cells. BTP-2 is a selective inhibitor of this compound and can be used to study the role of these receptors in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O4S2/c16-12-7-6-11(24-12)14-18-19-15(23-14)17-13(20)8-9-25(21,22)10-4-2-1-3-5-10/h1-7H,8-9H2,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAATMWZKKZNGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-(8-(3-chloro-4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)
![N''-phenyl-N,N-dipropyl-N'-[3-(trifluoromethyl)benzyl]guanidine](/img/structure/B2902196.png)


![N-(2,5-dimethoxyphenyl)-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2902201.png)

![2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide](/img/structure/B2902204.png)




![2-[(3-Methylbenzyl)sulfanyl]ethylamine hydrochloride](/img/structure/B2902214.png)

![Tert-butyl 4-[1-(4-fluorophenyl)-2-methoxy-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B2902217.png)